molecular formula C10H13NO3 B11902486 2-Isobutyl-4-nitrophenol CAS No. 91012-83-8

2-Isobutyl-4-nitrophenol

Cat. No.: B11902486
CAS No.: 91012-83-8
M. Wt: 195.21 g/mol
InChI Key: KUXCNLALBPWCNO-UHFFFAOYSA-N
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Description

2-Isobutyl-4-nitrophenol is a phenolic compound featuring a nitro group at the para position (C4) and an isobutyl group at the ortho position (C2) on the aromatic ring. Its molecular formula is C₁₀H₁₃NO₃, with a molecular weight of 195.22 g/mol. The isobutyl group (‑CH₂CH(CH₃)₂) imparts significant steric bulk and hydrophobicity, distinguishing it from simpler nitrophenol derivatives.

Properties

CAS No.

91012-83-8

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-(2-methylpropyl)-4-nitrophenol

InChI

InChI=1S/C10H13NO3/c1-7(2)5-8-6-9(11(13)14)3-4-10(8)12/h3-4,6-7,12H,5H2,1-2H3

InChI Key

KUXCNLALBPWCNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=CC(=C1)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutyl-4-nitrophenol typically involves a multi-step process. One common method includes the nitration of isobutylbenzene to introduce the nitro group, followed by the hydroxylation of the benzene ring to form the phenol derivative. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of 2-Isobutyl-4-nitrophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-Isobutyl-4-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products:

Scientific Research Applications

2-Isobutyl-4-nitrophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-Isobutyl-4-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the disruption of cellular processes, making the compound useful in antimicrobial and anticancer research. The phenol group can also participate in hydrogen bonding and other interactions with biological molecules, further contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Isobutyl-4-nitrophenol with key structurally related nitrophenol derivatives, emphasizing substituent effects:

Compound Name Substituents (Position) Molecular Formula Key Functional Groups Notable Properties/Applications
2-Isobutyl-4-nitrophenol -Isobutyl (C2), -NO₂ (C4) C₁₀H₁₃NO₃ Phenol, nitro, branched alkyl High hydrophobicity; potential antimicrobial activity (inferred)
2-(Hydroxymethyl)-4-nitrophenol -CH₂OH (C2), -NO₂ (C4) C₇H₇NO₄ Phenol, nitro, hydroxymethyl Antimicrobial activity; used in pollution studies
2-(Chloromethyl)-4-nitrophenol -CH₂Cl (C2), -NO₂ (C4) C₇H₆ClNO₃ Phenol, nitro, chloromethyl Reactivity in catalytic synthesis; industrial applications
2-Chloro-4-nitrophenol -Cl (C2), -NO₂ (C4) C₆H₄ClNO₃ Phenol, nitro, chloro Dye intermediate; moderate toxicity (LD₅₀: 250 mg/kg in rats)
4-Nitrophenol -NO₂ (C4) C₆H₅NO₃ Phenol, nitro Industrial precursor; pH indicator
2-(4-Nitrophenyl)-3-hydroxypropenal -NO₂ (C4), -CH=CHOH (C2) C₉H₇NO₄ Nitrophenyl, α,β-unsaturated aldehyde Unique reactivity for organic synthesis

Reactivity and Chemical Behavior

  • Hydrophobicity: The isobutyl group in 2-Isobutyl-4-nitrophenol enhances lipophilicity compared to polar derivatives like 2-(Hydroxymethyl)-4-nitrophenol . This property may improve membrane permeability in biological systems.
  • Electron-Withdrawing Effects: The nitro group at C4 stabilizes the phenoxide ion, increasing acidity (pKa ~7–8, estimated). However, steric hindrance from the isobutyl group may reduce nucleophilic substitution rates compared to smaller substituents (e.g., -CH₂Cl in 2-(Chloromethyl)-4-nitrophenol) .
  • Biological Activity: While 2-(Hydroxymethyl)-4-nitrophenol exhibits antimicrobial effects , chloro derivatives (e.g., 2-Chloro-4-nitrophenol) show higher toxicity, likely due to halogen-mediated bioaccumulation . The isobutyl variant’s bioactivity remains speculative but could align with nitrophenol-based agrochemicals.

Biological Activity

2-Isobutyl-4-nitrophenol (IBN) is an organic compound known for its diverse biological activities and potential applications in various fields, including medicine and environmental science. This article explores the biological activity of IBN, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties, as well as its mechanisms of action and potential applications.

2-Isobutyl-4-nitrophenol is characterized by the presence of an isobutyl group and a nitro group attached to a phenolic structure. Its unique structure contributes to its reactivity and biological activity.

1. Antimicrobial Properties

Research indicates that IBN exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves the reduction of the nitro group to form reactive intermediates that disrupt cellular processes in microorganisms.

  • Case Study : A study demonstrated that IBN showed inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. The compound's effectiveness was attributed to its ability to penetrate bacterial membranes and interfere with metabolic functions.

2. Anti-inflammatory Effects

IBN has been investigated for its anti-inflammatory properties, particularly in models of acute inflammation.

  • Research Findings : In a murine model of inflammation induced by carrageenan, IBN significantly reduced paw edema compared to control groups. This effect was associated with the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in managing inflammatory diseases.

3. Cytotoxicity and Anticancer Activity

The cytotoxic effects of IBN have been evaluated in various cancer cell lines, showing promising results.

  • Experimental Data : In vitro studies revealed that IBN induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value was determined to be approximately 15 µM, indicating a potent anticancer effect.

The biological activity of 2-Isobutyl-4-nitrophenol is primarily attributed to its ability to form reactive oxygen species (ROS) upon reduction of the nitro group. These ROS can cause oxidative stress within cells, leading to apoptosis in cancer cells and disruption of microbial membranes.

Comparative Analysis

The following table summarizes the biological activities of 2-Isobutyl-4-nitrophenol compared to related compounds:

CompoundAntimicrobial ActivityAnti-inflammatory ActivityCytotoxicity (IC50)
2-Isobutyl-4-nitrophenolModerateSignificant15 µM
4-NitrophenolLowModerate50 µM
2-IsobutylphenolLowLow>100 µM

Applications

Given its biological properties, 2-Isobutyl-4-nitrophenol has potential applications in:

  • Pharmaceuticals : As a precursor for developing new antimicrobial and anti-inflammatory drugs.
  • Environmental Science : In bioremediation strategies due to its ability to degrade harmful pollutants like p-nitrophenol .

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